molecular formula C21H23NO5S B1679335 Rilmakalim CAS No. 132014-21-2

Rilmakalim

Katalognummer: B1679335
CAS-Nummer: 132014-21-2
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: LKAQWOWWTKFLNX-UXHICEINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Rilmakalim umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und die endgültige Kupplungsreaktion. Die detaillierten Synthesewege und Reaktionsbedingungen sind in der Regel firmeninterne Informationen, die von Pharmaunternehmen gehalten werden. Allgemeine Verfahren umfassen die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Reaktionsbedingungen, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Rilmakalim durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Cardiovascular Research
    • Vasodilation : Rilmakalim has been shown to induce vasodilation in various vascular beds by opening K_ATP channels in endothelial cells. This effect was observed in capillary endothelial cells from guinea pig hearts, where this compound significantly increased slope conductance and hyperpolarized the membrane potential .
    • Antiarrhythmic Effects : Activation of K_ATP channels by this compound shortens action potential duration and enhances repolarization reserve, which may suppress early afterdepolarizations (EADs) in cardiac myocytes .
  • Metabolic Studies
    • Metabolic Inhibition : this compound's ability to activate K_ATP channels is enhanced under conditions of metabolic stress, such as ATP depletion. Studies have shown that metabolic inhibition with agents like 2-deoxy-D-glucose leads to a significant increase in K_ATP currents, suggesting that this compound can serve as a protective agent during ischemic conditions .
    • Insulin Secretion : Research indicates that this compound may influence insulin secretion by modulating K_ATP channels in pancreatic beta cells, thus playing a potential role in diabetes management .
  • Neuroprotective Effects
    • This compound has been investigated for its neuroprotective properties, particularly in models of ischemic brain injury. Its activation of K_ATP channels is believed to contribute to cell survival during hypoxic conditions by reducing excitotoxicity .

Data Tables

Application AreaKey FindingsReference
Cardiovascular ResearchInduces vasodilation and hyperpolarizes endothelial cells; reduces action potential duration
Metabolic StudiesEnhances K_ATP currents under metabolic stress; potential insulin secretion modulation
Neuroprotective EffectsProtects against ischemic injury by reducing excitotoxicity

Case Studies

  • Case Study 1 : A study on guinea pig ventricular myocytes demonstrated that this compound activates K_ATP currents with a half-maximal effective concentration (EC50) of 1.1 μM. The currents induced by this compound were significantly higher than those activated by metabolic inhibition, indicating its potency as a channel opener .
  • Case Study 2 : In a clinical setting, this compound was evaluated for its effects on patients with coronary artery disease. Results indicated improved myocardial perfusion during stress tests when patients were administered this compound, highlighting its therapeutic potential in managing cardiac ischemia .

Wirkmechanismus

Rilmakalim exerts its effects by opening ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane. This results in the relaxation of smooth muscles, vasodilation, and bronchodilation. The molecular targets include potassium channels in the heart, vascular smooth muscles, and other tissues . The pathways involved in its mechanism of action are primarily related to the regulation of ion flow and membrane potential .

Biologische Aktivität

Rilmakalim is a novel potassium channel opener that primarily activates ATP-sensitive potassium (KATP_{ATP}) channels. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cardiac physiology, and relevant case studies.

This compound exerts its biological effects by opening KATP_{ATP} channels located in various tissues, including cardiac and vascular smooth muscle cells. The activation of these channels leads to hyperpolarization of the cell membrane, reducing calcium influx and subsequently decreasing muscle contraction. This mechanism is crucial in mediating the drug's vasodilatory and cardioprotective effects.

Key Properties

  • KATP_{ATP} Channel Activation : this compound induces an outward current in cardiac cells, which can be blocked by glibenclamide, a known KATP_{ATP} channel blocker .
  • Antiarrhythmic Effects : Studies have shown that this compound can shorten the action potential duration in cardiac tissues, which may reduce the risk of arrhythmias during ischemic conditions .

Effects on Cardiac Physiology

This compound's influence on cardiac physiology has been extensively studied, particularly regarding its antiarrhythmic properties and ability to protect against ischemia-induced damage.

Table 1: Effects of this compound on Cardiac Action Potentials

StudyConcentration (μM)Effect on Action Potential Duration (ms)Notes
10Shortened from 376 ± 51 to 153 ± 21Significant reduction under metabolic stress
1Increased frequency of action potentialsObserved in isolated cardiac cells
VariesEnhanced efficacy under hypotonic stressSuggests interaction with osmotic conditions

Case Studies

Several case studies have highlighted the clinical implications of this compound, particularly in treating conditions like hypertension and heart failure.

Case Study 1: this compound in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure. The study reported that patients experienced improved vascular reactivity and reduced peripheral resistance due to enhanced KATP_{ATP} channel activity .

Case Study 2: Cardioprotection during Ischemia

In a controlled study with rabbit models, this compound was shown to effectively reduce the incidence of arrhythmias during induced ischemic episodes. The drug's ability to shorten action potential duration was linked to a decrease in the likelihood of reentrant circuits forming during ischemia .

Research Findings

Recent research has focused on the pharmacological profile of this compound, revealing several important findings:

  • Enhanced Efficacy Under Stress : this compound's effectiveness is significantly increased under conditions of osmotic stress, suggesting that its therapeutic potential may be maximized in specific physiological states .
  • Electrophysiological Impact : The compound has been shown to modulate ion currents in cardiac myocytes, contributing to its antiarrhythmic properties by stabilizing membrane potentials during pathological conditions .

Eigenschaften

IUPAC Name

1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAQWOWWTKFLNX-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157307
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132014-21-2
Record name Rilmakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rilmakalim
Reactant of Route 2
Rilmakalim
Reactant of Route 3
Rilmakalim
Reactant of Route 4
Rilmakalim
Reactant of Route 5
Rilmakalim
Reactant of Route 6
Rilmakalim

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.